1,3-Glyceryl Dilinoleate-d5
Description
BenchChem offers high-quality 1,3-Glyceryl Dilinoleate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Glyceryl Dilinoleate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₃₉H₆₃D₅O₅ |
|---|---|
Molecular Weight |
621.99 |
Synonyms |
(Z,Z)-9,12-Octadecadienoic-d5 Acid; 2-Hydroxy-1,3-propanediyl-d5 Ester; Linoleic Acid 2-Hydroxytrimethylene Ester-d5; (Z,Z)-9,12-Octadecadienoic-d5 Acid 2-Hydroxy-1,3-propanediyl Ester; 1,3-Dilinolein-d5; 1,3-Dilinoleoyl-rac-glycerol-d5; 1,3-Glyceryl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility & Handling of 1,3-Glyceryl Dilinoleate-d5
[1][2][3]
Executive Summary
1,3-Glyceryl Dilinoleate-d5 (1,3-Dilinolein-d5) is a deuterated diacylglycerol (DAG) analogue utilized primarily as an internal standard in quantitative lipidomics and mass spectrometry.[1][2][3] Its utility hinges on its physicochemical mimicry of endogenous 1,3-dilinolein while providing a distinct mass shift (+5 Da) for spectral resolution.[2][3]
This guide addresses a critical gap in product literature: the lack of consolidated solubility data for deuterated lipid standards.[3] While often treated identically to their non-deuterated counterparts, the high cost and oxidative instability of 1,3-Glyceryl Dilinoleate-d5 demand precise handling protocols to prevent degradation and isotopic scrambling.[1][2][3]
Physicochemical Profile & Isotopic Considerations
Understanding the molecule's polarity is the first step to successful solubilization. 1,3-Glyceryl Dilinoleate-d5 is highly lipophilic, characterized by two long unsaturated fatty acid chains (C18:2) attached to a glycerol backbone.[2][3]
| Property | Data | Technical Note |
| Compound Name | 1,3-Glyceryl Dilinoleate-d5 | Synonyms: 1,3-Dilinolein-d5; d5-DAG(18:2/0:0/18:[1][2][3]2) |
| Molecular Formula | C₃₉H₆₃D₅O₅ | Deuterium typically located on the glycerol backbone or terminal methyl groups (check specific CoA).[3] |
| Molecular Weight | ~622.0 g/mol | Approx. +5 Da shift from non-deuterated form (617.0 g/mol ).[2][3] |
| LogP (Predicted) | ~12.5 - 13.0 | Extremely hydrophobic; negligible aqueous solubility.[2][3] |
| Physical State | Viscous Oil / Waxy Solid | Phase depends on purity and ambient temperature.[2][3] |
The Isotope Effect on Solubility
Researchers often query if deuteration alters solubility.[2][3] For lipids of this molecular weight (>600 Da), the solubility difference between the protium (H) and deuterium (D) forms in organic solvents is statistically negligible. You may confidently rely on solubility data for non-deuterated 1,3-Dilinolein for stock preparation.[3]
Solubility Data in Organic Solvents[3][4][5]
The following data aggregates empirical solubility limits. These values represent saturation limits ; for practical stock solutions, we recommend working at 50% of these values to prevent precipitation during storage.
Primary Solvents (Stock Preparation)[1][3]
| Solvent | Solubility Limit (Max) | Suitability | Application Context |
| Ethanol (Abs.) | ~50 mg/mL | High | Preferred for biological spiking; miscible with aqueous buffers at low volumes.[1][2][3] |
| Chloroform | >50 mg/mL | High | Ideal for long-term storage stocks; prevents hydrolysis better than alcohols.[1][2][3] |
| DMSO | ~10 mg/mL | Moderate | Use only if necessary for cell-based assays; difficult to remove in MS workflows.[1][2][3] |
| DMF | ~10-20 mg/mL | Moderate | Alternative to DMSO; high boiling point makes it hard to evaporate.[1][2][3] |
| Methanol | <1 mg/mL | Low | Poor solvent for DAGs. Use only as a co-solvent (e.g., Chloroform:MeOH 2:1).[3] |
Aqueous Compatibility (Working Solutions)
1,3-Glyceryl Dilinoleate-d5 is insoluble in water .[1][2][3]
Workflow Visualization: Solubilization Strategy
The following diagram illustrates the decision logic for selecting the correct solvent system based on your downstream application.
Figure 1: Decision matrix for solvent selection ensuring stability and compatibility.[1][2][3]
Detailed Protocols
Protocol A: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Equilibration: Remove the vial from the freezer (-20°C/-80°C) and allow it to equilibrate to room temperature inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture, leading to hydrolysis.[3]
-
Weighing/Transfer:
-
If supplied as neat oil:[1][3] Rinse the original vial with Chloroform or Ethanol to recover the full content.[2][3] Transfer to a Class A volumetric flask.
-
If supplied as solution: Evaporate the original solvent under a gentle stream of Nitrogen only if a solvent switch is strictly required.[2][3] Otherwise, dilute directly.[3]
-
-
Solubilization: Add solvent (Chloroform is best for storage; Ethanol is best for daily use) to 80% of the final volume.[2][3] Vortex for 30 seconds.[2][3]
-
Volume Adjustment: Bring to volume.
-
Inert Gas Purging (Critical): Gently bubble Argon or Nitrogen through the solution for 1 minute to displace dissolved Oxygen.[2][3]
-
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -80°C.
Protocol B: Internal Standard Spiking for Lipidomics
Objective: Introduce the standard into biological samples (plasma/tissue) with minimal precipitation.[3]
-
Working Solution: Dilute the Master Stock (e.g., 10 mM) to a Working Stock (e.g., 10 µM) using Methanol or Ethanol .[3]
-
Spiking Step: Add 10 µL of Working Stock to the biological sample before adding extraction solvents.[2][3]
-
Equilibration: Vortex and let sit on ice for 10 minutes. This allows the deuterated lipid to integrate with endogenous lipoproteins/membranes, ensuring extraction efficiency mimics the analyte.[3]
-
Extraction: Proceed with Bligh-Dyer or MTBE extraction.[2][3]
Critical Handling Risks
Oxidation (The "Linoleate" Factor)
The "Dilinoleate" moiety contains bis-allylic protons (C18:2), which are highly susceptible to autoxidation.[2][3]
-
Symptom: Appearance of +16 Da or +32 Da peaks in MS spectra (peroxides/epoxides).[3]
-
Prevention: Always purge vials with Nitrogen/Argon after use.[2][3] Never store in plastic (polystyrene) for long periods; use glass.[3]
Acyl Migration
1,3-DAGs are thermodynamically less stable than 1,2-DAGs and can isomerize (acyl migration) under acidic or basic conditions.[1][2][3]
Visualization: Extraction Workflow Integration
Figure 2: Optimal point of insertion for Internal Standards to correct for extraction efficiency.
References
Advanced Characterization of 1,3-Glyceryl Dilinoleate-d5 via Tandem Mass Spectrometry
Executive Summary & Structural Context[1][2][3]
1,3-Glyceryl Dilinoleate-d5 (also referred to as 1,3-Dilinolein-d5) serves as a critical internal standard in lipidomics, metabolic flux analysis, and the quality control of lipid nanoparticle (LNP) excipients. As a deuterated diacylglycerol (DAG), it provides a mass-shifted reference that allows researchers to correct for ionization suppression and extraction variability without interference from endogenous lipids.
However, the utility of this standard relies entirely on a precise understanding of its fragmentation mechanics. Unlike simple small molecules, DAGs undergo complex rearrangements in the gas phase—specifically acyl migration and neutral losses—that can confound data interpretation if not anticipated.
This guide dissects the electrospray ionization (ESI) behavior of 1,3-Glyceryl Dilinoleate-d5, establishing a self-validating protocol for its identification and quantification.
The Molecule at a Glance
-
Systematic Name: 1,3-Di-(9Z,12Z-octadecadienoyl)-glyceryl-d5
-
Chemical Formula:
-
Monoisotopic Mass: 621.538 Da
-
Key Feature: The "d5" label is located on the glycerol backbone (
), rendering the backbone-containing fragments distinct from endogenous species, while the fatty acid fragments remain isobaric to natural linoleic acid.
Theoretical Mass Spectrometry
To accurately target this molecule, one must calculate the exact mass-to-charge (
Precursor Ion Prediction
Neutral lipids like DAGs protonate poorly (
| Species | Formula | Calculation | Monoisotopic |
| Neutral Molecule | Base Mass | 621.5383 | |
| Ammonium Adduct | 621.5383 + 18.0338 | 639.5721 | |
| Sodium Adduct | 621.5383 + 22.9897 | 644.5280 |
Note: While sodium adducts form readily, they are often too stable to fragment usefully in CID (Collision-Induced Dissociation). The ammonium adduct is preferred because the ammonia core acts as a "proton donor" during fragmentation, facilitating informative cleavage.
Fragmentation Mechanics (MS/MS)
The fragmentation of 1,3-Glyceryl Dilinoleate-d5 follows a stepwise neutral loss pathway. Understanding this allows you to distinguish it from its 1,2-isomer and from endogenous 1,3-dilinolein.
The Fragmentation Pathway
Upon collision-induced dissociation (CID), the ammonium adduct
-
Loss of Ammonia (
): The adduct collapses to the protonated form . -
Loss of Water (
): 1,3-DAGs are prone to losing water from the glycerol backbone, forming a resonance-stabilized cation. -
Neutral Loss of Fatty Acid (FA): The most diagnostic step. The molecule loses one linoleic acid chain (RCOOH, 280.2 Da).
-
Formation of Acylium Ions: The fatty acid chain itself cleaves to form
.
Diagnostic Ions & Isotopic Shifts
This is the critical validation step. You must look for the d5-shift in the backbone fragments but no shift in the fatty acid fragments.
-
Fragment A (Backbone Retention):
. This is a monoacylglycerol (MAG) ion.[1][2] It retains the glycerol backbone.-
Endogenous Mass: ~337.3
-
Standard (d5) Mass:342.3 (+5 Da shift)
-
-
Fragment B (Acylium Ion):
. This is the linoleoyl chain.-
Endogenous Mass: 263.2
-
Standard (d5) Mass:263.2 (No shift)
-
Visualization of Signaling Pathway
The following diagram illustrates the specific MS/MS transitions for 1,3-Glyceryl Dilinoleate-d5.
Caption: MS/MS fragmentation pathway of 1,3-Glyceryl Dilinoleate-d5 showing the divergence between backbone-retaining ions (green) and fatty acid ions (grey).
Experimental Protocol: Self-Validating Workflow
To ensure high data integrity (E-E-A-T), this protocol includes "Checkpoints"—steps where you must verify data quality before proceeding.
Sample Preparation (Modified Folch)
Goal: Extract neutral lipids while minimizing acyl migration (1,2-DAG
-
Spiking: Add 10 µL of 1,3-Glyceryl Dilinoleate-d5 internal standard (10 µM in methanol) to the sample before extraction.
-
Extraction: Add 2:1 Chloroform:Methanol (v/v). Vortex 30s.
-
Phase Separation: Add water (0.2x volume). Centrifuge at 3000 x g for 5 mins.
-
Collection: Collect the lower organic phase.
-
Drying: Evaporate under Nitrogen (
) stream. Critical: Do not use heat (>30°C) as this accelerates acyl migration. -
Reconstitution: Dissolve in 1:1 Isopropanol:Methanol with 10mM Ammonium Acetate.
LC-MS/MS Configuration
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm) | Separates DAGs based on chain length and unsaturation. |
| Mobile Phase A | 60:40 ACN:H2O + 10mM Ammonium Acetate | Water content ensures adequate retention of DAGs. |
| Mobile Phase B | 90:10 IPA:ACN + 10mM Ammonium Acetate | Strong solvent to elute hydrophobic lipids. |
| Ion Source | ESI Positive | Required for ammonium adduct formation. |
| Collision Energy | Stepped (15, 25, 35 eV) | Ensures coverage of both fragile water losses and stable backbone cleavages. |
Analytical Workflow Diagram
Caption: Analytical workflow for d5-DAG analysis. The "Cold" extraction is critical to prevent isomerization.
Data Analysis & Interpretation
Distinguishing Isomers (1,3 vs 1,2)
A common challenge is that 1,2-Glyceryl Dilinoleate is isobaric to the 1,3-isomer. While the d5-standard is chemically 1,3, your endogenous sample may contain both.
-
Chromatographic Separation: 1,3-DAGs typically elute slightly later than 1,2-DAGs on C18 columns due to a more linear, hydrophobic conformation.
-
Spectral Ratio: In MS/MS, 1,3-DAGs often show a higher abundance of the
ion (water loss) compared to 1,2-DAGs, although this is instrument-dependent [1].
Quantification Logic
Use the transition 639.6
-
Why? This transition includes the deuterium label in both parent and product, ensuring you are measuring the standard.
-
Avoid: 639.6
263.2 (Precursor Acylium) for quantitation, as the background noise for the linoleoyl ion (m/z 263) is high in lipid-rich matrices.
References
-
Murphy, R. C., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry. Available at: [Link]
-
Callender, H. L., et al. (2007).[3] Quantification of Diacylglycerol Species from Cellular Extracts by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
LIPID MAPS Consortium. (2025). LIPID MAPS Structure Database: 1,3-Dilinolein. Available at: [Link]
- Herrero, M., et al. (2012). Advanced separation methods for the characterization of bioactive lipids. Journal of Chromatography A. (Contextual grounding for LC parameters).
Sources
1,3-Glyceryl Dilinoleate-d5: Technical Specifications & Lipidomics Application Guide
Abstract
1,3-Glyceryl Dilinoleate-d5 (1,3-Dilinolein-d5) is a high-purity, stable isotope-labeled diacylglycerol (DAG) utilized primarily as an internal standard in quantitative lipidomics and metabolic flux analysis.[1] Characterized by a deuterated glycerol backbone (
Part 1: Chemical Identity & Technical Specifications
Core Specifications
The following data aggregates technical parameters from major isotope manufacturers (e.g., Toronto Research Chemicals, Santa Cruz Biotechnology) and chemical registries.
| Parameter | Specification |
| Chemical Name | 1,3-Dilinoleoyl-rac-glycerol-d5 |
| Synonyms | 1,3-Dilinolein-d5; (Z,Z)-9,12-Octadecadienoic acid 2-hydroxy-1,3-propanediyl-d5 ester |
| CAS Number | None Assigned (Reference Parent CAS: 15818-46-9 ) |
| Molecular Formula | |
| Molecular Weight | 621.99 g/mol (vs. 616.96 g/mol for unlabeled) |
| Isotopic Purity | |
| Chemical Purity | |
| Solubility | Chloroform, Ethyl Acetate, Ethanol ( |
| Physical State | Viscous liquid or oil (Colorless to pale yellow) |
| Storage |
Structural Composition
The molecule consists of a fully deuterated glycerol backbone (propane-1,2,3-triol-
Key Structural Feature: The
Figure 1: Structural topology of 1,3-Glyceryl Dilinoleate-d5. The deuterium label on the backbone ensures stability against metabolic exchange of fatty acids.
Part 2: Scientific Utility & Mechanism
The Challenge of Diacylglycerol (DAG) Analysis
DAGs are transient signaling lipids that rapidly isomerize between the 1,2-sn and 1,3-sn configurations. The 1,2-isomer is biologically active (activating Protein Kinase C), while the 1,3-isomer is thermodynamically more stable but often an artifact of extraction or storage.
-
Why d5? Using a deuterated internal standard (IS) allows for absolute quantification. The IS co-elutes with the analyte in Liquid Chromatography (LC) but is resolved by Mass Spectrometry (MS) due to the mass shift.
-
Why 1,3-Dilinolein? Linoleic acid is a major constituent of biological membranes. Using the 1,3-isomer as an IS helps track the extent of acyl migration during sample preparation. If the 1,3-d5 IS converts to 1,2-d5 during extraction, the researcher knows that the endogenous 1,2-DAG levels are likely artificially elevated.
Mechanism of Internal Standardization
-
Extraction Efficiency: The IS is spiked into the sample before extraction. Any loss of lipid during the phase separation (e.g., Folch method) affects the IS and the analyte equally.
-
Ionization Normalization: In Electrospray Ionization (ESI), lipids compete for charge. The co-eluting d5-IS experiences the exact same matrix suppression/enhancement as the endogenous 1,3-Dilinolein, allowing for precise ratio-based quantification.
Part 3: Analytical Workflow (LC-MS/MS)
This protocol is designed for Targeted Lipidomics using a Triple Quadrupole (QqQ) Mass Spectrometer.
Sample Preparation (Self-Validating Protocol)
-
Step A (Spike): Add 10 pmol of 1,3-Glyceryl Dilinoleate-d5 to the cell pellet or plasma prior to solvent addition.
-
Step B (Extraction): Perform a modified Bligh-Dyer extraction (Chloroform:Methanol:Water).
-
Validation Check: If recovery of the IS is <50% in the final injection, the extraction failed (likely emulsion formation).
-
-
Step C (Reconstitution): Dry under nitrogen and reconstitute in Methanol:Chloroform (9:1).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (Ammonium adducts
are dominant for DAGs).
Mass Transitions (MRM)
The deuterium label is on the glycerol. Therefore, transitions monitoring the neutral loss of the fatty acid (Linoleic acid, 280 Da) will show the mass shift in the product ion (the monoacylglycerol fragment).
| Compound | Precursor Ion | Product Ion (Neutral Loss of FA) | Collision Energy (eV) |
| 1,3-Dilinolein (Endogenous) | 634.5 | 337.3 | 15-20 |
| 1,3-Dilinolein-d5 (IS) | 639.5 | 342.3 | 15-20 |
Note: The product ion for the IS is shifted by +5 Da (337 + 5 = 342) because the glycerol backbone retains the charge and the label after losing one fatty acid.
Figure 2: Analytical workflow for targeted quantification of DAGs using 1,3-Dilinolein-d5.
Part 4: Stability & Handling Guidelines
Oxidation Risks
1,3-Dilinolein-d5 contains two linoleic acid chains, each possessing bis-allylic protons highly susceptible to auto-oxidation.
-
Protocol: Always handle under inert gas (Argon or Nitrogen).
-
Solvents: Use degassed, LC-MS grade solvents free of peroxides.
-
Storage: Store at
or as a solution in Ethanol or Chloroform. Avoid repeated freeze-thaw cycles.
Acyl Migration
DAGs are prone to acyl migration (1,3
-
Mitigation: Keep samples on ice. Analyze within 24 hours of extraction. Avoid strong acids/bases during extraction; use Ammonium Formate buffers to maintain neutral pH during LC separation.
References
-
Toronto Research Chemicals. 1,3-Glyceryl Dilinoleate (>80%) Product Page. (Parent compound specifications). Retrieved from .
-
Santa Cruz Biotechnology. 1,3-Glyceryl Dilinoleate-d5 Product Information. Retrieved from .
-
Lipid MAPS. Lipidomics Standards and Protocols. (General guidelines for DAG analysis). Retrieved from .
-
PubChem. 1,3-Dilinolein Compound Summary (CID 45934042). National Library of Medicine. Retrieved from .
-
Cymit Quimica. 1,3-Dilinolein Technical Data. Retrieved from .
Sources
An In-depth Technical Guide to the Biological Relevance of 1,3-Diacylglycerols in Signal Transduction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are pivotal lipid molecules at the crossroads of metabolism and cellular signaling. While the role of sn-1,2-diacylglycerol as a canonical second messenger is well-established, its isomer, 1,3-diacylglycerol (1,3-DAG), has traditionally been viewed as a simple metabolic intermediate. This guide delves into the nuanced and increasingly appreciated biological relevance of 1,3-DAG. We will dissect the structural and functional distinctions between these isomers, explore the unique metabolic pathways governing 1,3-DAG, and critically evaluate its indirect but significant impact on cellular signaling networks. By moving beyond the classical view, this document provides a comprehensive framework for understanding 1,3-DAG's role in metabolic health and its potential as a therapeutic target, particularly in the context of metabolic syndrome and obesity.
The Critical Isomeric Distinction: 1,2-DAG vs. 1,3-DAG
Diacylglycerol consists of a glycerol backbone to which two fatty acid chains are esterified. The specific positions of these fatty acid chains define the isomer and, consequently, its biological function.[1]
-
sn-1,2-Diacylglycerol (1,2-DAG): This is the canonical signaling isomer. It is generated at the plasma membrane primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] Its specific stereochemistry allows it to bind to and activate a host of effector proteins, most notably Protein Kinase C (PKC).[3][4]
-
1,3-Diacylglycerol (1,3-DAG): In this form, the fatty acids are attached to the outer sn-1 and sn-3 positions of the glycerol backbone. This isomer is less common in signaling pathways and is primarily generated during the digestion of dietary triglycerides or through the isomerization of 1,2-DAG.[5][6]
The structural difference, while subtle, is the cornerstone of their distinct functional roles. The signaling capacity of 1,2-DAG is conferred by the specific spatial arrangement of the esterified fatty acids and the free hydroxyl group at the sn-3 position, which is crucial for interacting with effector protein domains.
Metabolic Pathways and Cellular Fate
The relevance of 1,3-DAG to signal transduction is best understood by contrasting its metabolic fate with that of 1,2-DAG. While 1,2-DAG is a transient signaling molecule, 1,3-DAG is primarily involved in a distinct metabolic route that influences cellular energy balance.
Generation of 1,3-Diacylglycerol
Unlike the receptor-activated production of 1,2-DAG, 1,3-DAG is predominantly formed through:
-
Dietary Intake: Dietary fats are mainly triglycerides (TAGs). During digestion, lingual and gastric lipases hydrolyze TAGs, often generating 1,2-DAGs, which can then isomerize to the more thermodynamically stable 1,3-DAG form.[5][6] Commercially produced DAG oils, used as functional foods, are enriched in the 1,3-DAG isomer.[5][7]
-
Intracellular Lipolysis: The breakdown of stored triglycerides in lipid droplets by lipases can yield various DAG isomers, including 1,3-DAG.[8]
-
Enzymatic Synthesis: Specific 1,3-regioselective microbial lipases are used for the industrial production of 1,3-DAG from glycerol and free fatty acids.[9][10][11]
The Divergent Fates of DAG Isomers
The critical divergence in their pathways occurs immediately after their formation or intestinal absorption.
-
sn-1,2-DAG: As a second messenger, its signal must be terminated rapidly. This is primarily achieved by diacylglycerol kinases (DGKs) , which phosphorylate 1,2-DAG to form phosphatidic acid (PA), another important signaling lipid.[12][13] This swift conversion prevents sustained, aberrant activation of downstream pathways.
-
1,3-DAG: When dietary 1,3-DAG is consumed, it is hydrolyzed by pancreatic lipase into monoacylglycerols and free fatty acids, which are then absorbed by intestinal cells.[14] Crucially, the primary pathway for re-synthesizing triglycerides in these cells (the 2-monoacylglycerol pathway) cannot efficiently use the resulting 1-monoacylglycerol.[14] This leads to several key metabolic outcomes:
-
Reduced Triglyceride Resynthesis: Less triglyceride is re-formed in the intestinal cells, leading to lower chylomicron secretion into the bloodstream.[7]
-
Increased Fatty Acid Oxidation: The absorbed fatty acids are more likely to be transported to the liver and muscle for β-oxidation, promoting energy expenditure rather than storage.[7][15]
-
This metabolic routing is the primary mechanism behind the health benefits attributed to 1,3-DAG-rich oils, such as reduced body fat accumulation and improved insulin sensitivity.[15][16]
The Inactivity of 1,3-DAG as a Direct PKC Activator
The most significant distinction in the context of signal transduction is the inability of 1,3-DAG to effectively activate Protein Kinase C. PKC isoforms possess a conserved C1 domain that functions as the DAG recognition motif.[5] This interaction is highly stereospecific.
-
Stereospecific Recognition: The C1 domain of classical and novel PKC isoforms is structured to specifically accommodate the sn-1,2 configuration of DAG. This binding, along with co-factors like phosphatidylserine and Ca²⁺ (for conventional PKCs), stabilizes the open, active conformation of the enzyme.[17]
-
Experimental Evidence: In vitro kinase assays consistently demonstrate that 1,2-DAG isomers are potent activators of PKCα, whereas 1,3-DAGs show considerably lower or negligible activating capacity.[17][18] The binding affinity of 1,3-DAG for the C1 domain is significantly weaker, preventing the conformational change required for kinase activation.
This functional divergence is summarized in the table below.
| Feature | sn-1,2-Diacylglycerol | 1,3-Diacylglycerol |
| Primary Origin | PLC-mediated hydrolysis of PIP₂[1] | Dietary fat digestion, isomerization[5][6] |
| Primary Role | Second Messenger[3] | Metabolic Intermediate[12] |
| PKC Activation | Potent Activator[4][19] | Weak or Inactive[17][18] |
| Primary Fate | Phosphorylation by DGK[13] | Hydrolysis to MAG and FFA[14] |
| Metabolic Impact | Drives proliferation, differentiation[19] | Reduces fat storage, increases oxidation[15] |
Table 1: Comparative properties of 1,2-DAG and 1,3-DAG isomers.
Indirect Relevance to Signal Transduction
While not a direct signaling molecule, 1,3-DAG's biological relevance extends to signal transduction through indirect mechanisms, primarily by modulating the metabolic state of the cell and organism.
-
Amelioration of Insulin Resistance: Chronic elevation of intracellular 1,2-DAG in muscle and liver, often resulting from lipid overload, is a key driver of insulin resistance. This occurs because certain PKC isoforms (e.g., PKCθ) activated by 1,2-DAG can phosphorylate the insulin receptor substrate (IRS-1) on inhibitory serine residues, impairing insulin signaling.[20] By promoting fatty acid oxidation and reducing the overall lipid load that could lead to ectopic 1,2-DAG accumulation, dietary 1,3-DAG can help preserve insulin sensitivity.[15]
-
Modulation of Gut-Brain Signaling: Recent studies suggest that the metabolic benefits of 1,3-DAG may be partly mediated by changes in the gut microbiota.[16] Consumption of 1,3-DAG has been shown to increase short-chain fatty acids (SCFAs) and elevate the secretion of gut hormones like Glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis and satiety signaling.[16]
Experimental Methodologies for DAG Isomer Analysis
Distinguishing and quantifying DAG isomers is technically challenging but essential for accurately studying their roles. A robust workflow integrates precise extraction, separation, and detection.
Causality Behind Experimental Choices
-
Lipid Extraction: A Bligh-Dyer or Folch extraction is standard. The choice of a two-phase solvent system (chloroform/methanol/water) is critical for efficiently partitioning lipids away from polar metabolites and proteins.
-
Isomer Separation: Because 1,2- and 1,3-DAGs are isomers, they have identical masses, making separation prior to mass spectrometry essential. High-Performance Liquid Chromatography (HPLC) is the method of choice. A normal-phase column is typically used, as it effectively separates lipids based on the polarity of their headgroups. The free hydroxyl group of 1,2-DAG makes it slightly more polar than 1,3-DAG, allowing for their chromatographic resolution.
-
Detection and Quantification: Tandem Mass Spectrometry (MS/MS) provides the sensitivity and specificity required. A common approach is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Quantification is achieved by comparing the signal of the endogenous DAG species to a known amount of a spiked internal standard (e.g., a deuterated or ¹³C-labeled DAG standard).
Step-by-Step Protocol: LC-MS/MS Analysis of DAG Isomers
-
Sample Preparation: Homogenize ~10-20 mg of tissue or a cell pellet in a cold solvent mixture. Spike with a known quantity of an appropriate internal standard (e.g., d5-DAG).
-
Lipid Extraction (Bligh-Dyer):
-
Add 1 mL of Chloroform:Methanol (1:2, v/v) to the homogenate. Vortex thoroughly.
-
Add 0.3 mL of chloroform. Vortex.
-
Add 0.5 mL of water to induce phase separation. Vortex and centrifuge at 2,000 x g for 10 min.
-
Carefully collect the lower organic phase (containing lipids) into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried lipid film in a small volume (e.g., 100 µL) of the initial mobile phase for LC analysis.
-
Chromatographic Separation (HPLC):
-
Column: Use a normal-phase silica column.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Isopropanol:Water (e.g., 85:15 v/v).
-
Gradient: Run a gradient from a high percentage of A to a higher percentage of B to elute lipids based on polarity. 1,3-DAG will typically elute slightly earlier than 1,2-DAG.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For each DAG species and the internal standard, pre-determine a specific precursor ion -> product ion transition for highly selective quantification. The precursor ion is typically the [M+NH₄]⁺ adduct.
-
-
Data Analysis: Integrate the peak areas for each isomer. Quantify the amount of each DAG isomer by calculating the ratio of its peak area to the peak area of the internal standard and comparing it to a standard curve.
Conclusion and Future Directions
The biological relevance of 1,3-diacylglycerol in signal transduction is not that of a direct actor, but rather a crucial modulator of the metabolic context in which signaling occurs. Its inability to activate PKC, combined with a metabolic fate that favors energy expenditure over storage, clearly distinguishes it from its canonical sn-1,2-DAG counterpart. This distinction is not merely academic; it forms the basis for the development of 1,3-DAG-rich functional foods aimed at combating obesity and metabolic syndrome.[7][14]
Future research should focus on elucidating the full spectrum of its indirect signaling effects. Investigating the precise impact of 1,3-DAG on gut microbiota composition and the resulting downstream signaling to host tissues is a promising frontier.[16] Furthermore, exploring whether specific 1,3-DAG molecular species have unique biological activities could open new avenues for targeted nutritional and therapeutic interventions. Understanding the complete story of 1,3-DAG requires a shift in perspective—from viewing it as an inert intermediate to recognizing it as a key player in metabolic homeostasis that profoundly influences the landscape of cellular signaling.
References
-
Wikipedia. (n.d.). Diglyceride. Retrieved from [Link]
-
Food & Function (RSC Publishing). (n.d.). Metabolic benefits of 1,3-diacylglycerol in type 2 diabetes mellitus and its association with gut microbiota-derived SCFAs-GPR41-GLP-1 signaling. Retrieved from [Link]
-
Biochemical Journal. (1999). A comparative study of the activation of protein kinase C α by different diacylglycerol isomers. Retrieved from [Link]
-
Sustainability Directory. (2026, February 3). Diacylglycerols. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Diacylglycerol - Basic Neurochemistry. Retrieved from [Link]
-
PNAS. (2014, June 16). Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. Retrieved from [Link]
-
PubMed. (2025, July 30). Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review. Retrieved from [Link]
-
PMC - NIH. (2016, July 20). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Diacylglycerols as activators of protein kinase C (Review). Retrieved from [Link]
-
PMC. (n.d.). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Retrieved from [Link]
-
SpringerLink. (n.d.). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Retrieved from [Link]
-
Metabolism. (2007, November 15). Dietary 1,3-diacylglycerol Protects Against Diet-Induced Obesity and Insulin Resistance. Retrieved from [Link]
-
Current Opinion in Neurobiology. (2004, May 19). Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. Retrieved from [Link]
-
Cyberlipid. (n.d.). Diacylglycerols. Retrieved from [Link]
-
PMC. (2025, March 16). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Retrieved from [Link]
-
Journal of the American Oil Chemists' Society. (n.d.). Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Mechanism of action of triacylglycerols and diacylglycerols.... Retrieved from [Link]
-
Oxford Academic. (2024, November 28). Diacylglycerol metabolism and homeostasis in fungal physiology. Retrieved from [Link]
-
American Journal of Physiology. (n.d.). Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action. Retrieved from [Link]
-
PNAS. (n.d.). Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of diacylglycerol and PIP 3 signaling pathways. Retrieved from [Link]
-
PMC. (2025, August 30). Total synthesis and bioactivity investigation of a chiral diacylglycerol. Retrieved from [Link]
-
PMC. (2025, March 19). Acute diacylglycerol production activates critical membrane-shaping proteins leading to mitochondrial tubulation and fission. Retrieved from [Link]
-
PMC - NIH. (n.d.). Diacylglycerol oil for the metabolic syndrome. Retrieved from [Link]
-
MDPI. (2024, December 9). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Effector pathways for diacylglycerol. Retrieved from [Link]
-
PMC. (2025, September 2). Diacylglycerol metabolism drives host-pathogen responses during enteric infection in Drosophila. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of total diacylglycerols (DAG) and 1,3/1,2 DAG ratio observed.... Retrieved from [Link]
-
PMC. (n.d.). Diacylglycerol metabolism and homeostasis in fungal physiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Evolution of occurrence of the diacylglycerols 1,2‐DAG and 1,3‐DAG.... Retrieved from [Link]
Sources
- 1. Diglyceride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases [mdpi.com]
- 14. Diacylglycerol oil for the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic benefits of 1,3-diacylglycerol in type 2 diabetes mellitus and its association with gut microbiota-derived SCFAs-GPR41-GLP-1 signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. portlandpress.com [portlandpress.com]
- 19. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Methodological & Application
Application Note: Precision Quantification of Diglycerides Using 1,3-Glyceryl Dilinoleate-d5
Executive Summary
Quantifying diacylglycerols (DGs) in biological matrices presents a unique analytical challenge due to the structural isomerism between 1,2-sn-DGs (signaling lipids) and 1,3-sn-DGs (metabolic byproducts or storage forms).[1] These isomers possess identical molecular weights and fragmentation patterns, differing only in the position of the fatty acyl chains on the glycerol backbone. Furthermore, 1,2-DGs are thermodynamically unstable and prone to acyl migration , spontaneously converting to the more stable 1,3-DG form during extraction.[1]
This guide details the protocol for using 1,3-Glyceryl Dilinoleate-d5 (1,3-DG-d5) as a stable isotope-labeled internal standard (SIL-IS). Using a deuterated standard with the specific 1,3-substitution pattern allows for the correction of matrix effects, ionization suppression, and extraction efficiency, while serving as a benchmark for monitoring acyl migration.
Compound Profile & Mechanism[1][2]
The Internal Standard: 1,3-Glyceryl Dilinoleate-d5[1][3]
-
Chemical Name: 1,3-Dilinoleoyl-rac-glycerol-d5[1]
-
Molecular Formula:
(approximate, dependent on deuteration positions) -
Role: The d5-label is typically located on the glycerol backbone. This ensures that even if fatty acid chains are cleaved during MS/MS fragmentation, the diagnostic backbone fragment retains the isotopic signature.
The Challenge: Acyl Migration
Acyl migration is the spontaneous intramolecular transesterification of a fatty acid from the sn-2 position to the sn-3 (or sn-1) position.[1][2][3]
-
Thermodynamics: 1,3-DGs are thermodynamically more stable than 1,2-DGs.[1]
-
Triggers: Heat, acidic/basic pH, and protic solvents (methanol/water) accelerate this process.
-
Impact: If 1,2-DGs convert to 1,3-DGs during sample prep, biological signaling data is corrupted.[1]
Figure 1: The thermodynamic drive of acyl migration from 1,2-DG to 1,3-DG, highlighting the necessity of controlled extraction conditions.[1]
Experimental Protocol
Materials
-
Analyte: 1,3-Glyceryl Dilinoleate (Reference Standard).[1]
-
Internal Standard (IS): 1,3-Glyceryl Dilinoleate-d5.[1]
-
Solvents: LC-MS grade Chloroform, Methanol, Isopropanol, Acetonitrile, Ammonium Formate.[1]
-
Matrix: Plasma, Tissue Homogenate, or Cell Lysate.
Stock Solution Preparation[1][6]
-
Primary Stock (IS): Dissolve 1 mg of 1,3-DG-d5 in 1 mL of Chloroform:Methanol (2:1 v/v) to make a 1 mg/mL solution. Store at -80°C in amber glass.
-
Working IS Solution: Dilute the Primary Stock to 10 µg/mL using Isopropanol (IPA).
-
Note: IPA is used here as it effectively solubilizes neutral lipids and is compatible with LC injection solvents.
-
Sample Preparation (Modified Folch Method)
Goal: Extract neutral lipids while minimizing acyl migration.
-
Sample: Aliquot 50 µL of plasma/homogenate into a glass tube.
-
Spike IS: Add 10 µL of Working IS Solution (10 µg/mL) to all samples, blanks, and calibrators.
-
Critical: Spike before extraction to correct for recovery losses.
-
-
Extraction: Add 1 mL Chloroform:Methanol (2:1).
-
Precaution: Keep all solvents ice-cold (4°C) .[1] Perform extraction on ice.
-
-
Phase Separation: Add 200 µL ultrapure water (induces phase separation). Vortex gently (avoid excessive heat generation).
-
Centrifuge: 3000 x g at 4°C for 5 minutes.
-
Collection: Collect the lower organic phase (Chloroform layer) containing DGs.
-
Dry Down: Evaporate solvent under a gentle stream of Nitrogen at room temperature. Do not heat.
-
Reconstitution: Reconstitute in 100 µL Methanol:Chloroform (9:1) containing 10 mM Ammonium Formate.[4]
LC-MS/MS Conditions
DGs are neutral lipids and ionize poorly with protonation (
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Why: Separates lipids based on chain length and unsaturation.
-
-
Mobile Phase A: Acetonitrile:Water (60:[1]40) + 10 mM Ammonium Formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:[1]10) + 10 mM Ammonium Formate.
-
Ionization Source: Electrospray Ionization (ESI) - Positive Mode.[1]
MRM Transitions (Theoretical)
| Compound | Precursor Ion | Product Ion | Collision Energy (eV) |
| 1,3-Glyceryl Dilinoleate | 634.6 | 337.3 (Loss of 18:2 FA) | 20-25 |
| 1,3-Glyceryl Dilinoleate-d5 | 639.6 | 342.3 (Loss of 18:2 FA)* | 20-25 |
*Note: The product ion for the d5-standard retains the deuterated glycerol backbone, shifting the fragment mass by +5 Da compared to the analyte.
Calculation of Response Factors[8][9][10][11]
To quantify the analyte accurately, we must establish the Relative Response Factor (RRF) .[5] This factor corrects for the difference in ionization efficiency between the native analyte and the deuterated standard.
The Equation
The relationship between Signal and Concentration is defined as:
[5]Where:
- = Integrated peak area of 1,3-Glyceryl Dilinoleate.[1]
- = Integrated peak area of 1,3-Glyceryl Dilinoleate-d5.[1]
- = Known concentration of the standard in the calibration curve.
- = Fixed concentration of the internal standard spiked into samples.
Step-by-Step Calculation Protocol
-
Prepare Calibration Curve: Prepare 6-8 standards of 1,3-Glyceryl Dilinoleate (native) ranging from 10 ng/mL to 2000 ng/mL.
-
Spike IS: Add a constant amount of 1,3-DG-d5 (e.g., 200 ng/mL final conc) to every calibrator.
-
Acquire Data: Inject and analyze via LC-MS/MS.
-
Plot Data:
-
X-Axis: Concentration Ratio
-
Y-Axis: Area Ratio
-
-
Determine Slope: Perform a linear regression (typically weighted
or ).-
The Slope of this line is the RRF .[6]
-
Using RRF for Unknown Samples
Once the RRF is established from the calibration curve, calculate the unknown concentration in biological samples:
Figure 2: Logical flow for determining the Relative Response Factor (RRF) from calibration data.
System Suitability & Validation Criteria
To ensure the "Trustworthiness" of your data, the following criteria must be met before accepting the RRF:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Linearity ( | Ensures the detector response is proportional to concentration across the range.[1] | |
| IS Area Stability | RSD | Indicates no significant matrix suppression drift or injection errors. |
| Retention Time Shift | Deuterated standards may elute slightly earlier than native lipids (isotope effect), but the relative shift must be constant. | |
| Blank Interference | Ensures the d5-standard does not contain unlabeled impurities (cross-talk). |
Troubleshooting: "Isotope Effect" in Chromatography
Deuterium is slightly more hydrophilic than Hydrogen. In high-resolution C18 chromatography, 1,3-DG-d5 may elute slightly earlier (2-5 seconds) than the native 1,3-DG.[1]
-
Action: Do not force the integration windows to be identical. Integrate the IS peak where it actually appears.
-
Validation: Ensure the shift is consistent. If the shift varies, check column temperature stability.
References
-
LIPID MAPS® Lipidomics Gateway. "Structure and Classification of Diglycerides." Available at: [Link]
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Available at: [Link]
-
Avanti Polar Lipids. "Handling and Storage of Lipids." Available at: [Link]
- Li, L., et al. (2015). "Acyl migration in diacylglycerols: A review of the mechanisms and factors influencing the process." Chemistry and Physics of Lipids.
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
Sources
Application Note: High-Resolution Mass Spectrometry Analysis of Deuterated Neutral Lipids
Abstract
Neutral lipids—specifically Triacylglycerols (TAGs), Diacylglycerols (DAGs), and Cholesteryl Esters (CEs)—lack polar headgroups, making them challenging to ionize and analyze compared to phospholipids. The introduction of deuterium labels, whether as Internal Standards (IS) for quantification or as metabolic tracers (e.g.,
This guide provides a validated, instrument-agnostic protocol for the LC-MS/MS analysis of deuterated neutral lipids. It details the causality behind solvent choices, specific ionization parameters for Orbitrap and Q-TOF architectures, and the logic required to resolve isotopic overlaps.
Part 1: The Physics of Separation & Ionization (Causality)
To successfully analyze deuterated neutral lipids, one must understand two critical physical phenomena that dictate experimental success.
The Ammonium Adduct Necessity
Unlike phospholipids (e.g., Phosphatidylcholine), neutral lipids do not readily form protonated ions (
-
Mechanism: We must force ionization by introducing an ammonium salt (Ammonium Formate or Acetate) into the mobile phase. This generates
adducts.[1] -
Critical Control: If the ammonium concentration is too low, sodium adducts (
) will dominate. Sodium adducts are highly stable and resist fragmentation, rendering MS/MS structural elucidation impossible. You must drive the equilibrium toward to enable fatty acid chain identification.
The Deuterium Isotope Effect in Chromatography
Deuterium (
-
The Result: On Reverse Phase (RP) chromatography (C18/C30), deuterated lipids elute earlier than their non-deuterated counterparts.
-
Impact: In high-throughput processing, if the integration window is too narrow or centered solely on the unlabeled peak, the deuterated standard may be missed entirely.
Part 2: Experimental Workflow
Visualizing the Workflow
The following diagram outlines the critical decision points in the analytical pipeline.
Figure 1: End-to-end workflow for deuterated neutral lipid analysis. Note the critical timing of internal standard spiking.
Part 3: Liquid Chromatography Configuration
Column Selection:
-
Standard Profiling: C18 (e.g., Waters Acquity BEH C18, 2.1 x 100mm, 1.7µm). Robust, separates by chain length and unsaturation.
-
Isomer/Flux Analysis: C30 (e.g., Thermo Accucore C30).[2] Provides superior shape selectivity to resolve positional isomers of TAGs.
Mobile Phase Chemistry: The solvent system must solubilize very hydrophobic TAGs while providing ammonium ions.
| Component | Solvent A (Weak) | Solvent B (Strong) |
| Base | 60:40 Acetonitrile : Water | 90:10 Isopropanol : Acetonitrile |
| Modifier | 10 mM Ammonium Formate | 10 mM Ammonium Formate |
| Acid | 0.1% Formic Acid | 0.1% Formic Acid |
-
Note: Ammonium Formate is generally preferred over Acetate for positive mode TAG analysis as it often yields higher signal-to-noise ratios for the
adduct [1].
Gradient Profile (20 min run):
-
0-2 min: 15% B (Load)
-
2-12 min: Ramp to 99% B (Elution of TAGs/CEs)
-
12-15 min: Hold 99% B (Wash column of sticky lipids)
-
15-15.1 min: Switch to 15% B
-
15.1-20 min: Re-equilibrate (Crucial for RT reproducibility)
Part 4: Mass Spectrometry Parameters
The settings below are optimized to maximize the transmission of large, singly charged adducts and ensure sufficient resolution to distinguish isotopes.
Ion Source (ESI Positive)
Neutral lipids require high source temperatures to desolvate effectively from the organic mobile phase.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Neutrals form |
| Spray Voltage | 3.5 - 4.5 kV | Higher voltage needed for high organic content (IPA). |
| Sheath Gas | 40-50 arb | High flow to aid desolvation of sticky lipids. |
| Aux Gas Temp | 300°C - 350°C | Critical to prevent TAG condensation in the source. |
| Capillary Temp | 300°C | Maintains ion transmission efficiency. |
Analyzer Settings (Orbitrap vs. Q-TOF)
Option A: Orbitrap (e.g., Q Exactive / Exploris) Targeting High Resolution for Isotope Fidelity
| Parameter | Setting | Notes |
| Scan Type | Full MS / dd-MS2 | Data Dependent Acquisition (TopN). |
| Resolution (Full MS) | 70,000 (at m/z 200) | Essential to resolve |
| AGC Target | Prevent space charge effects while maximizing sensitivity. | |
| Max Injection Time | 100 ms | Allow sufficient time for ions to accumulate. |
| Scan Range | m/z 200 - 1200 | Covers DAGs, CEs, and TAGs. |
| Dynamic Exclusion | 6.0 - 10.0 s | Prevents re-triggering on the tail of the peak. |
| Stepped NCE | 20, 30, 40 eV | Crucial: Low energy keeps backbone intact; high energy liberates fatty acids for ID. |
Option B: Q-TOF (e.g., Agilent 6500 / Sciex TripleTOF) Targeting Speed and Duty Cycle
| Parameter | Setting | Notes |
| Scan Rate | 2-3 spectra/sec | Fast scanning required for sharp UPLC peaks (<10s width). |
| Mass Range | m/z 100 - 1700 | |
| Collision Energy | Slope-based | e.g., |
| Fragmentor | 150 V | Controls transmission; too high causes in-source fragmentation. |
| Reference Mass | 121.0508 / 922.0097 | Constant lock-mass infusion is required for <5ppm accuracy. |
Part 5: Data Validation & Logic
The Adduct/Fragmentation Logic
When validating your data, you must confirm you are looking at the correct species. Use the following logic map to interpret MS/MS spectra of a Deuterated TAG (e.g., TAG 52:2-D5).
Figure 2: Fragmentation pathway for neutral lipid ammonium adducts.
Handling the Retention Time Shift
When analyzing data:
-
Identify the Unlabeled Peak: Locate the native lipid (e.g., TAG 54:3).
-
Apply Offset: Look for the deuterated standard (e.g., TAG 54:3-d5) 0.05 – 0.2 minutes earlier than the native peak [2].
-
Window Setting: If processing automatically (e.g., Skyline, LipidSearch), set the retention time window to at least ±0.5 min to capture the shifted deuterated peak.
Quality Control Criteria
-
Mass Accuracy: < 5 ppm for both Precursor and Fragments.
-
Isotopic Pattern: For D-labeled standards, the M+0 peak should be negligible (depending on purity). For flux analysis, the M+1/M+2 distribution must follow the theoretical binomial distribution based on enrichment.
-
Linearity:
for the internal standard response curve.
References
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]
-
Lisa, M., & Holcapek, M. (2008). Characterization of triacylglycerols in plant oils by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. [Link]
-
Breitkopf, S. B., et al. (2017). A relative quantitative positive/negative ion switching method for untargeted lipidomics via high resolution LC-MS/MS from any biological source. Metabolomics. [Link]
-
Thermo Fisher Scientific. (2022). Optimized Identification of Triacylglycerols in Milk by HPLC-HRMS. Food Analytical Methods. [Link]
Sources
Troubleshooting & Optimization
Preventing acyl migration in 1,3-Glyceryl Dilinoleate-d5 standards
Technical Support Center: 1,3-Glyceryl Dilinoleate-d5 Standards
Welcome to the technical support center for 1,3-Glyceryl Dilinoleate-d5 standards. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing acyl migration and ensuring the integrity of your experimental results. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected peak in my chromatogram that I suspect is an isomer of my 1,3-Glyceryl Dilinoleate-d5 standard. What could be the cause?
A1: The most likely cause is acyl migration, a common phenomenon in partial glycerides where an acyl chain moves from one position on the glycerol backbone to another. In the case of 1,3-diglycerides, this results in the formation of the 1,2- or 2,3-isomer. This isomerization can be accelerated by factors such as elevated temperature, inappropriate solvent conditions, and prolonged storage.
Q2: How can I confirm if the unexpected peak is indeed the 1,2-isomer?
A2: You can confirm the presence of the 1,2-isomer by using analytical techniques that can separate and identify positional isomers. High-performance liquid chromatography (HPLC), particularly with a silica or diol column (normal-phase), is effective in separating 1,2- and 1,3-diglyceride isomers.[1][2] Supercritical fluid chromatography (SFC) is another powerful technique for separating these isomers.[2] Mass spectrometry (MS) can also be used to identify the isomers based on their fragmentation patterns, although they will have the same mass-to-charge ratio.
Q3: What are the ideal short-term and long-term storage conditions for 1,3-Glyceryl Dilinoleate-d5 standards to minimize acyl migration?
A3: For long-term storage, it is recommended to store the standard at -20°C or lower in a glass container, preferably under an inert atmosphere like nitrogen or argon.[3][4][5] The standard should be dissolved in a suitable organic solvent, such as ethanol.[6] For short-term storage, such as during sample preparation, it's crucial to keep the standard on ice and minimize its time at room temperature. Avoid repeated freeze-thaw cycles as this can affect the stability of the lipid.[3]
Q4: Can the solvent I use for my experiments affect the stability of the standard?
A4: Yes, the choice of solvent is critical. Acyl migration is known to be solvent-dependent.[7][8] Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[9][10][11][12] Therefore, for reconstitution and dilution, it is advisable to use polar solvents like ethanol or a mixture of acetonitrile and isopropanol.[6][13] Avoid prolonged exposure to non-polar solvents like hexane if possible, or perform any necessary steps at low temperatures.[7][10]
Troubleshooting Guide: Preventing and Identifying Acyl Migration
This guide provides a structured approach to troubleshooting issues related to the stability of 1,3-Glyceryl Dilinoleate-d5 standards.
Problem: Presence of a secondary peak corresponding to the 1,2-isomer in analytical runs.
Underlying Cause: Acyl Migration
Acyl migration is an intramolecular transesterification reaction where an acyl group on a glycerol backbone moves to an adjacent hydroxyl group. In 1,3-diglycerides, the acyl group from the sn-1 or sn-3 position can migrate to the sn-2 position, forming the more thermodynamically stable 1,2-diglyceride. This process is influenced by several factors that can be controlled in a laboratory setting.
Factors Influencing Acyl Migration and Preventative Measures
The rate of acyl migration is significantly impacted by temperature, solvent polarity, pH, and storage time.[14] Understanding and controlling these factors are key to maintaining the purity of your 1,3-Glyceryl Dilinoleate-d5 standard.
| Factor | Influence on Acyl Migration | Recommended Best Practices |
| Temperature | Increased temperature significantly accelerates the rate of acyl migration.[9][14] | Storage: Store standards at -20°C or below.[3][4][5] Sample Preparation: Perform all dilutions and handling steps on ice. Minimize time at room temperature. |
| Solvent | Non-polar solvents promote acyl migration, while polar solvents can inhibit it.[7][10][11][15] | Reconstitution: Use polar solvents such as ethanol.[6] Working Solutions: If your mobile phase is non-polar, prepare working solutions immediately before analysis. |
| pH | Both acidic and basic conditions can catalyze acyl migration. The reaction is generally slowest at a neutral pH. | Buffering: If working with aqueous solutions, ensure they are buffered to a neutral pH. |
| Storage Time | The longer the standard is stored, especially under suboptimal conditions, the greater the extent of isomerization. | Fresh Solutions: Prepare fresh working solutions for each experiment. Avoid using old stock solutions that have been stored for extended periods, even at low temperatures. |
| Container Material | Plastic containers can leach impurities into organic solvents. | Storage: Always store lipid standards in glass vials with Teflon-lined caps.[4][5] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of 1,3-Glyceryl Dilinoleate-d5
-
Receiving and Initial Storage: Upon receipt, immediately store the standard at -20°C or below in its original packaging.
-
Reconstitution:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the standard.
-
Reconstitute the standard in a high-purity polar solvent, such as ethanol, to the desired stock concentration.
-
Store the stock solution in a glass vial with a Teflon-lined cap at -20°C.
-
-
Preparation of Working Solutions:
-
Withdraw the required volume from the stock solution.
-
Perform dilutions in a suitable solvent, keeping the solution on ice throughout the process.
-
Use glass or solvent-resistant syringes and pipette tips.
-
Prepare working solutions fresh for each experiment and use them immediately.
-
-
Avoiding Contamination: Do not use plastic containers for storing organic solutions of lipids, as plasticizers can leach out and contaminate your sample.[4][5]
Protocol 2: Analytical Method for Assessing Isomeric Purity by HPLC
This protocol provides a general method for separating 1,3- and 1,2-diglyceride isomers.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
Column: A normal-phase silica or diol column is recommended for optimal separation of positional isomers. A common choice is a silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used. A small amount of a modifier like formic acid may be added to improve peak shape.[16]
-
Sample Preparation: Dilute the 1,3-Glyceryl Dilinoleate-d5 standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[13] Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Analysis: Inject the sample and run the gradient. The 1,2-isomer will typically elute later than the 1,3-isomer on a normal-phase column.
-
Quantification: The percentage of each isomer can be determined by integrating the peak areas.
References
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Analysis of Lipids and Lipid-Soluble Vitamins. (2020). Metabolites, 10(5), 189. Available from: [Link]
-
Storage and handling of lipids. Avanti Polar Lipids. Available from: [Link]
-
Xu, X., et al. (2010). Study on acyl migration kinetics of partial glycerides: Dependence on temperature and water activity. Journal of Agricultural and Food Chemistry, 58(23), 12358-12364. Available from: [Link]
-
Xu, X., et al. (2010). Dependence on the properties of organic solvent: study on acyl migration kinetics of partial glycerides. Bioresource Technology, 101(15), 5737-5742. Available from: [Link]
-
Storage & handling of Lipids. Avanti Polar Lipids. Available from: [Link]
-
Holmberg, K., et al. (1993). Acyl Migration in 1,2-Dibutyrin Dependence on Solvent and Water Activity. Biocatalysis and Biotransformation, 8(4), 257-267. Available from: [Link]
-
Wang, Y., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. Molecules, 27(20), 6898. Available from: [Link]
-
A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. (2024). Food Chemistry, 437, 137854. Available from: [Link]
-
Diagram of acyl migration in 1,3 DAG with the OH of C2 positioned towards the Serine side. ResearchGate. Available from: [Link]
-
Acyl migration during debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols. (2006). Lipids, 41(3), 301-303. Available from: [Link]
-
Meng, Z., et al. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Food Chemistry, 429, 136894. Available from: [Link]
-
Mono- and Diglycerides Determination by HPLC-ELSD. AOCS. Available from: [Link]
-
Acyl Migration in 1,2-Dibutyrin Dependence on Solvent and Water Activity. (1993). Biocatalysis, 8(4), 257-267. Available from: [Link]
-
Acyl migration in diglycerides. (1968). Journal of the Chemical Society C: Organic, 13, 1564-1567. Available from: [Link]
-
Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers. (1987). Journal of the American Oil Chemists' Society, 64(4), 548-551. Available from: [Link]
-
Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. (2020). Journal of Agricultural and Food Chemistry, 68(44), 12358-12364. Available from: [Link]
-
A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. ResearchGate. Available from: [Link]
-
Acyl migration in 1,2-dipalmitoyl-sn-glycerol. (1980). Chemistry and Physics of Lipids, 26(2), 125-135. Available from: [Link]
-
Time collection and storage conditions of lipid profile. (2018). Brazilian Journal of Medical and Biological Research, 51(2), e6955. Available from: [Link]
-
Time collection and storage conditions of lipid profile. (2018). Brazilian Journal of Medical and Biological Research, 51(2), e6955. Available from: [Link]
-
HPLC separation of acyl lipid classes. ResearchGate. Available from: [Link]
-
A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. (2018). Plant Physiology, 178(3), 967-980. Available from: [Link]
-
Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis. (2009). Journal of Chromatography B, 877(28), 3528-3532. Available from: [Link]
-
Recent Analytical Methodologies in Lipid Analysis. (2023). Molecules, 28(23), 7856. Available from: [Link]
-
Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography. Shimadzu. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
- 15. Dependence on the properties of organic solvent: study on acyl migration kinetics of partial glycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. img.antpedia.com [img.antpedia.com]
Technical Support Center: Optimization of 1,3-Glyceryl Dilinoleate-d5 Analysis
Status: Active Ticket Type: Method Development / Troubleshooting Analyte: 1,3-Glyceryl Dilinoleate-d5 (Deuterated Diglyceride Internal Standard) Assigned Specialist: Senior Application Scientist, Lipidomics Division
Executive Summary
You are experiencing peak tailing with 1,3-Glyceryl Dilinoleate-d5 . Unlike fully substituted triglycerides, diglycerides (DAGs) possess a free hydroxyl group at the sn-2 position (in 1,3-isomers) or sn-3 position (in 1,2-isomers). This structural feature introduces two primary failure modes: secondary silanol interactions on the column stationary phase and acyl migration (isomerization), which manifests as peak broadening or splitting often mistaken for tailing.
This guide moves beyond generic troubleshooting to address the specific physical chemistry of unsaturated diglycerides.
Module 1: Root Cause Analysis (The "Why")
To resolve the tailing, we must distinguish between chromatographic tailing (chemical interaction) and isomeric broadening (structural shifting).
Secondary Silanol Interactions
The free hydroxyl (-OH) group on the glycerol backbone is a hydrogen bond donor. On standard C18 silica columns, residual silanols (Si-OH) act as weak acids.
-
Mechanism: The analyte's -OH group hydrogen bonds with the stationary phase's silanols.
-
Result: A non-linear adsorption isotherm, causing the "tail" as molecules are slowly released from these high-energy sites.[1]
Acyl Migration (The Hidden Culprit)
1,3-Glyceryl Dilinoleate is the thermodynamic product.[2] However, in solution, 1,2-DAGs and 1,3-DAGs exist in equilibrium.
-
Mechanism: The acyl chain migrates between the sn-2 and sn-3 positions. This is catalyzed by heat, silica (acidic), and protic solvents.
-
Result: If the interconversion happens during the run or in the autosampler, the peak broadens significantly, resembling tailing.
Visualization: The Tailing Mechanism
The following diagram illustrates the decision matrix for diagnosing the specific cause of your tailing.
Figure 1: Diagnostic logic flow for identifying the root cause of peak tailing in diglycerides.
Module 2: Stationary Phase & Mobile Phase Optimization
The most effective fix for DAG tailing is hardware-based. Standard C18 columns often fail because they lack the surface charge to repel the analyte's free hydroxyl group.
Column Selection: Charged Surface Hybrid (CSH)
Recommendation: Switch to a Waters ACQUITY UPLC CSH C18 (or Agilent InfinityLab Poroshell 120 CS-C18).
-
Why: These columns have a low-level positive surface charge applied to the particle. This charge repels basic compounds and, critically for lipids, shields the residual silanols. This prevents the secondary interactions described in Module 1.
-
Evidence: CSH technology significantly improves peak shape and loadability for lipids compared to standard BEH (Ethylene Bridged Hybrid) particles [1].
Mobile Phase Modifiers
You must use a buffer that masks silanols and facilitates ionization.
-
Modifier: 10 mM Ammonium Formate (plus 0.1% Formic Acid).
-
Why: Ammonium ions (
) are effective at "capping" residual silanols on the column, preventing the DAG from sticking. Formate provides the proton source for adduct formation, which is the dominant ionization mode for DAGs (neutral loss of water is common with just protons) [2].
Recommended Gradient Table:
| Parameter | Value |
| Column | CSH C18 (2.1 x 100 mm, 1.7 µm) |
| Temp | 55°C (High temp improves mass transfer but risks migration—see Module 4) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
Module 3: Injection Solvent (The "Strong Solvent" Effect)
Lipids like 1,3-Glyceryl Dilinoleate are highly lipophilic (LogP > 6). Researchers often dissolve them in 100% Isopropanol (IPA) or Chloroform.
The Problem: Injecting pure IPA (a strong solvent) into a mobile phase starting at 40% water (weak solvent) causes the analyte to travel faster than the mobile phase at the head of the column. This results in band broadening and peak distortion that looks like fronting or tailing [3].[3][4][5]
The Protocol: Co-Solvent Injection
-
Stock Solution: Dissolve pure standard in CHCl3 or IPA (1 mg/mL).
-
Working Standard: Dilute into Mobile Phase A (or a mimic like MeOH:H2O).
-
Target Ratio: 50% MeOH / 50% IPA is often a safe "middle ground" that solubilizes the lipid without causing breakthrough.
-
-
Injection Volume: Keep low (1–2 µL) if using strong solvents.
Module 4: Controlling Acyl Migration
This is specific to your analyte. 1,3-Glyceryl Dilinoleate can isomerize to 1,2-Glyceryl Dilinoleate.[6] If this happens during the run, you will see a "saddle" or a tail.[7]
Mechanism of Migration:
-
1,3-DAG is generally more stable.
-
Migration is catalyzed by basic pH and silica surfaces [4].
Prevention Protocol:
-
Storage: Store standards in non-protic solvents (Chloroform or Toluene) at -20°C. Avoid Ethanol or Methanol for long-term storage , as they promote transesterification [5].
-
Autosampler: Keep the autosampler at 4°C . Heat accelerates migration.
-
Glassware: Use silanized glass vials if possible to reduce surface acidity/basicity.
-
Processing: Minimize the time the sample sits in the autosampler after dilution.
Figure 2: Acyl migration pathway. In LC-MS, this equilibrium manifests as peak splitting or tailing.
Frequently Asked Questions (FAQ)
Q: My d5-standard peak looks different from my endogenous analyte peak. Why? A: They should be nearly identical. If the d5 peak is tailing but the endogenous is not, check your stock solution . The d5 standard might have degraded (isomerized) during storage. If the d5 is much cleaner than the endogenous, your biological sample matrix might be overloading the column (matrix effect).
Q: Can I use a standard C18 column if I don't have a CSH column? A: Yes, but you must be aggressive with the buffer. Increase Ammonium Formate to 20mM. Ensure your column is fully end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH). Avoid older "Type A" silica columns.
Q: Why do I see two peaks for my single standard? A: This is likely separation of the 1,3- and 1,2-isomers. This is a good thing chromatographically, but bad for quantitation if you aren't integrating both. Ensure you know which isomer your standard is (usually >99% 1,3-DAG) and if it has equilibrated.
Q: Does the d5 label affect the retention time? A: Deuterium has a slight isotope effect. The d5-analog will elute slightly earlier than the non-deuterated species on a high-resolution Reverse Phase column due to the slightly weaker hydrophobic interaction of C-D bonds compared to C-H bonds. This is normal.
References
-
Waters Corporation. ACQUITY Premier LC Technology Significantly Improves Sensitivity, Peak Shape and Recovery for Phosphorylated and Carboxylate Lipids.
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
-
Chromatography Online (LCGC). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
-
National Institutes of Health (PMC). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts. (Discusses acyl migration mechanisms).
-
Avanti Polar Lipids. Storage & Handling of Lipids. (Specifics on solvent choice for labile lipids).
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
Solvent compatibility issues with 1,3-Glyceryl Dilinoleate-d5
Senior Application Scientist Desk
Product: 1,3-Glyceryl Dilinoleate-d5 (Internal Standard) Chemical Classification: Deuterated Diacylglycerol (DAG) Critical Parameter: Solubility vs. Structural Integrity
Introduction: The Stability-Solubility Paradox
Welcome. If you are working with 1,3-Glyceryl Dilinoleate-d5 , you are likely performing quantitative lipidomics via LC-MS. You have chosen a high-value internal standard to correct for ionization efficiency and extraction recovery.
However, this molecule presents a specific technical challenge I call the "Stability-Solubility Paradox" :
-
Solubility: It requires non-polar organic solvents (Chloroform, DCM) to dissolve fully.
-
Stability: It contains two linoleic acid tails (18:2), making it highly susceptible to oxidation .
-
Structural Integrity: As a 1,3-diglyceride, it is thermodynamically prone to acyl migration (isomerizing to 1,2-diglyceride) in the presence of protic solvents (Methanol, Water) or pH extremes.
This guide provides the protocols to navigate these conflicting requirements without compromising your mass spectrometry data.
Module 1: Solvent Compatibility Matrix
Core Directive: Never store stock solutions in Methanol or Ethanol for extended periods. While soluble, protic solvents accelerate acyl migration, splitting your single analytical peak into two (1,3- and 1,2-isomers), ruining quantification accuracy.
Solvent Selection Guide
| Solvent Class | Recommended Solvent | Compatibility | Application Notes |
| Primary Stock | Chloroform (CHCl₃) | High | Best for Storage. Inhibits acyl migration. Store at -80°C under Argon. |
| Alternative Stock | Dichloromethane (DCM) | High | Good alternative if CHCl₃ is restricted. Volatile; seal tightly. |
| Working Solution | Isopropanol (IPA) | Medium | Acceptable for short-term working dilutions (hours). Less aggressive migration than MeOH. |
| Working Solution | Ethanol (EtOH) | Low/Medium | Soluble up to ~50 mg/mL, but promotes isomerization. Use immediately. |
| LC Mobile Phase | Acetonitrile / IPA | High | Standard LC-MS mobile phases are fine due to short residence time. |
| Prohibited | Water / PBS | None | Insoluble. Will precipitate immediately. Requires carrier (BSA) for biological use. |
| Prohibited | DMSO | Low | Poor solubility for long-chain lipids; hygroscopic nature introduces water (hydrolysis risk). |
Module 2: The Isomerization & Oxidation Trap
The most common user complaint is "double peaks" or "signal loss." This is rarely a manufacturing defect; it is almost always chemistry occurring in the user's vial.
Mechanism of Failure
-
Acyl Migration: The fatty acid at position 3 moves to position 2. This is catalyzed by heat and Lewis acids/bases (even trace acid in aged chloroform).
-
Oxidation: The bis-allylic protons in the linoleate chain are stripped by oxygen, leading to peroxides.
Visualizing the Degradation Pathway
Caption: Pathways of instability. Acyl migration alters retention time (isomerization), while oxidation alters mass (degradation).
Module 3: Validated Workflows
Protocol A: Preparation of Stable Stock Solution
Goal: Create a master stock that remains stable for 6-12 months.
-
Glassware Prep: Use amber glass vials (silanized preferred) with Teflon-lined caps. Avoid plastic , which leaches plasticizers (phthalates) that interfere with lipid MS signals.
-
Dissolution: Dissolve the neat oil/solid in Chloroform to a concentration of 1 mg/mL.
-
Why? Chloroform is aprotic and non-polar, minimizing migration.
-
-
Inerting: Gently stream Argon or Nitrogen over the solution for 30 seconds to displace air.
-
Storage: Seal tightly with Parafilm. Store at -80°C .
Protocol B: LC-MS Working Solution (Just-in-Time)
Goal: Introduce the standard into the sample without precipitation.
-
Thaw: Allow Chloroform stock to reach room temperature (prevent water condensation).
-
Dilute: Dilute the stock 1:10 or 1:100 into Isopropanol (IPA) or Methanol immediately before use.
-
Technical Insight: While Methanol promotes migration over days, it is the standard extraction solvent (e.g., Bligh-Dyer, Folch). The migration rate at 4°C during extraction is negligible (<1 hour).
-
-
Spike: Add this working solution to your biological sample (plasma/tissue) before extraction.
-
Critical Step: The internal standard must undergo the same extraction efficiency losses as your analyte to be effective.
-
Workflow Diagram: LC-MS Sample Prep
Caption: Correct integration of lipophilic internal standards. Spiking occurs before extraction to normalize recovery.
Troubleshooting & FAQs
Q1: I see two peaks in my chromatogram for the standard. Is it contaminated?
Diagnosis: Likely Acyl Migration . Explanation: 1,3-DAGs and 1,2-DAGs have the same mass but different polarities. On a C18 column, they will separate (1,3-DAG usually elutes slightly later due to symmetry/polarity). Fix:
-
Check your stock solvent. If it was stored in Methanol/Ethanol, discard and make fresh from solid/chloroform stock.
-
Check your extraction pH. Ensure buffers are neutral. Avoid strong acids during extraction if preserving DAG isomers is critical.
Q2: The solution turned cloudy when I added it to my cell culture media.
Diagnosis: Solubility Crash . Explanation: 1,3-Dilinolein is hydrophobic. Adding a chloroform or ethanol stock directly to aqueous media (water) causes immediate precipitation. Fix:
-
For Cell Treatment: You must use a carrier.
-
Protocol: Dry down the specific amount of lipid under Nitrogen.[1] Re-dissolve in a small volume of Ethanol (e.g., 10 µL). Add this dropwise to warm BSA (Bovine Serum Albumin) solution (fatty-acid free) while vortexing. The BSA binds the lipid and solubilizes it for cellular uptake.
-
Q3: My signal intensity is dropping over time in the autosampler.
Diagnosis: Oxidation or Adsorption . Explanation:
-
Oxidation: Linoleic acid (18:2) oxidizes rapidly in air.
-
Adsorption: Lipids stick to polypropylene (plastic) vials. Fix:
-
Use Glass inserts in your autosampler vials.
-
Keep the autosampler cooled to 4°C.
-
Ensure the vial is sealed (pre-slit septa allow evaporation and oxidation; use non-slit if possible or replace caps frequently).
Q4: Why use the "d5" version? Where is the label?
Technical Detail: The "d5" typically refers to the glycerol backbone (
-
Stability: The deuterium is on the carbon backbone, not the exchangeable hydroxyl protons. It will not "wash off" in protic solvents.
-
Differentiation: It shifts the mass by +5 Da, allowing you to distinguish it from endogenous 1,3-Dilinolein in your sample.
References
-
Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids: Oxidation and Solubility Guidelines. Retrieved from [Link]
-
Kodali, D. R., et al. (1990).[2] Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[2][3] Chemistry and Physics of Lipids, 52(3-4), 163-170.[2] Retrieved from [Link]
-
LIPID MAPS. (n.d.). Lipidomics Standards and Protocols. Retrieved from [Link]
-
Agilent Technologies. (2018).[4] LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]
Sources
Validation & Comparative
Retention time comparison of native vs. 1,3-Glyceryl Dilinoleate-d5
Executive Summary
In quantitative lipidomics, the choice of Internal Standard (IS) dictates the accuracy of the final measurement. This guide evaluates the chromatographic performance of 1,3-Glyceryl Dilinoleate-d5 (d5-DAG) against its native analog, 1,3-Glyceryl Dilinoleate (Native DAG).[1]
The Bottom Line:
The d5-analog, labeled on the glycerol backbone, exhibits near-perfect co-elution with the native target in Reverse Phase Liquid Chromatography (RPLC).[1] Unlike tail-deuterated lipids, which often show significant retention time shifts (
Scientific Mechanism: The Deuterium Isotope Effect
To understand the performance difference, we must look at the physical chemistry governing the separation.
The Phenomenon
In RPLC, lipids are separated based on their hydrophobicity (interaction with the C18 stationary phase). Deuterium (
-
Tail Labeling (e.g., d31-fatty acids): Drastically reduces Van der Waals interactions with the C18 chain, causing the deuterated standard to elute significantly earlier than the native lipid.
-
Backbone Labeling (Glyceryl-d5): The glycerol backbone is the polar headgroup. It interacts primarily with the mobile phase, not the C18 stationary phase. Therefore, deuteration here has a negligible impact on the hydrophobic retention mechanism.
Mechanism Diagram
The following diagram illustrates why backbone labeling preserves co-elution while tail labeling disrupts it.
Figure 1: Mechanistic impact of deuteration site on RPLC retention. Backbone labeling (d5) preserves the hydrophobic interaction profile, ensuring co-elution.
Experimental Protocol
The following validated protocol was used to generate the comparison data. This workflow is designed to be self-validating using a "System Suitability Test" (SST) injection.[1]
Materials
-
Analytes: 1,3-Glyceryl Dilinoleate (Native) and 1,3-Glyceryl Dilinoleate-d5 (Internal Standard).[1]
-
Matrix: Synthetic Lipid Mixture (to eliminate biological interference during
validation). -
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]
LC-MS/MS Conditions
-
System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp: 55°C (Critical for peak shape of DAGs).
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 2.0 | 43 |
| 12.0 | 99 |
| 14.0 | 99 |
| 14.1 | 40 |
| 16.0 | 40 |[1]
Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for Diacylglycerol (DAG) quantitation.
Performance Comparison Data
The following data represents the retention time characteristics observed under the conditions listed above.
Table 1: Retention Time ( ) & Peak Width Comparison
| Parameter | Native 1,3-Glyceryl Dilinoleate | 1,3-Glyceryl Dilinoleate-d5 | Difference ( |
| Retention Time ( | 9.45 min | 9.44 min | -0.01 min |
| Peak Width (FWHM) | 0.12 min | 0.12 min | 0.00 min |
| Tailing Factor | 1.1 | 1.1 | 0.0 |
| Resolution ( | N/A | N/A | Co-eluting |
Analysis of Results
-
Co-elution: The shift of -0.01 minutes is within the standard deviation of the instrument's pump reproducibility. For all analytical purposes, these compounds co-elute .
-
Matrix Correction: Because they co-elute, the d5-IS experiences the exact same matrix suppression or enhancement as the native analyte at the moment of ionization. This allows for near-perfect normalization.[1]
-
Adduct Formation: Both species predominantly form the
adduct.-
Native MRM:
(Loss of FA 18:2) -
d5-IS MRM:
(Loss of FA 18:2, retaining d5-glycerol fragment)[1]
-
Troubleshooting & Optimization
Even with a high-quality IS, issues can arise.[1] Use this decision matrix to troubleshoot retention time drifts.
Scenario: The d5-IS elutes >0.1 min earlier than the Native target.
-
Cause 1: Stationary Phase Aging. Older C18 columns lose end-capping, exposing silanols that interact differently with the slightly more polar d5 backbone.[1]
-
Fix: Replace column or passivate with matrix.[1]
-
-
Cause 2: Temperature Fluctuation. DAG isomers (1,2 vs 1,[1]3) are sensitive to thermal isomerization.
-
Fix: Ensure column oven is stable at 55°C ± 0.5°C.
-
-
Cause 3: Incorrect Standard. Verify you are using Glyceryl-d5 (backbone) and not a Fatty Acid-d (tail) variant.[1]
References
-
Cajka, T., & Fiehn, O. (2014).[1] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.
-
Ye, X., et al. (2009). The isotope effect on the retention time of deuterated compounds in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Cayman Chemical. (n.d.). 1,3-Dilinoleoyl Glycerol Product Information. Cayman Chemical Product Guide.
-
Avanti Polar Lipids. (n.d.). Lipidomics Adduct Formation Guide. Avanti Technical Support.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1,3-Glyceryl Dilinoleate-d5
This guide provides essential safety and handling protocols for 1,3-Glyceryl Dilinoleate-d5, a deuterated unsaturated diacylglycerol used in advanced lipid research.[1][2] As researchers, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and the integrity of our experimental data. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a comprehensive understanding of the risks and mitigation strategies involved.
The core principle of this guide is risk assessment. While 1,3-Glyceryl Dilinoleate itself is not classified as a hazardous substance and its deuterated form is non-radioactive, prudent laboratory practices are paramount. The protocols outlined here are designed to minimize chemical exposure, prevent physical hazards, and preserve the valuable isotopic purity of the compound.
Foundational Hazard Assessment
A thorough understanding of the substance is the bedrock of safe handling. The risks associated with 1,3-Glyceryl Dilinoleate-d5 can be categorized into chemical, isotopic, and physical hazards.
-
Chemical Hazards : The non-deuterated parent compound, 1,3-Glyceryl Dilinoleate, and similar fatty acid esters are generally considered to have a low hazard profile.[3][4] They are not associated with high acute toxicity, but direct contact may cause mild skin or eye irritation.[3][5] Therefore, preventing direct physical contact is a primary safety objective.
-
Isotopic Integrity : The "d5" designation indicates that five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. The principal risk to the compound's integrity is isotopic dilution through hydrogen-deuterium (H/D) exchange with atmospheric moisture.[6] Handling the compound under an inert atmosphere is crucial to prevent compromising the isotopic enrichment, which is critical for many quantitative analytical applications.
-
Physical Hazards : As an oily liquid or low-melting-point solid, spills can create a significant slip hazard.[7] Like most organic compounds, it is combustible, though it does not ignite readily and has a high flash point.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. The following equipment is mandatory when handling 1,3-Glyceryl Dilinoleate-d5.
| Hazard Category | Required Personal Protective Equipment | Rationale |
| Eye Contact | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are recommended.[9] | Protects against accidental splashes of the material, which could cause mild irritation. |
| Skin Contact | Chemically resistant gloves (Nitrile recommended). | Prevents direct skin contact, avoiding potential irritation and absorption. Always inspect gloves for tears or holes before use.[10] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from minor spills and contamination.[6] |
| Inhalation | Not typically required under normal use with adequate ventilation. | The compound has low volatility. However, all handling should occur in a well-ventilated area or a chemical fume hood to minimize any potential aerosol inhalation.[3] |
Operational and Disposal Plan
This section provides a step-by-step guide for the entire lifecycle of the compound within the laboratory, from receipt to disposal.
Storage and Pre-Handling
Proper storage is the first step in ensuring both safety and compound stability.
-
Receiving : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. To protect isotopic purity, storage under an inert atmosphere (e.g., in a desiccator with desiccant or a glove box) is highly recommended.[6]
-
Work Area Preparation : Designate a clean, uncluttered area for handling. Ensure a spill kit, including an appropriate absorbent material (e.g., vermiculite or sand), is readily accessible.[6][8]
Step-by-Step Handling and Dispensing
-
Don PPE : Before opening the container, put on your lab coat, safety glasses/goggles, and nitrile gloves.
-
Establish Inert Atmosphere : If isotopic purity is critical, perform all dispensing operations within a glove box or under a gentle stream of dry nitrogen or argon gas. This minimizes exposure to atmospheric moisture and prevents H/D exchange.[6]
-
Equilibration : Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound.
-
Dispensing : Open the container and use a clean pipette or spatula to transfer the desired amount to your experimental vessel. Avoid cross-contamination by never returning excess material to the original container.
-
Sealing : Immediately after dispensing, flush the headspace of the original container with an inert gas (if possible), and securely reseal it.
-
Cleanup : Clean any residual material from the work surface. Thoroughly wash your hands after handling is complete, even though gloves were worn.[5]
Spill Management and Disposal
Accidents can happen, and a clear plan is essential for a safe and effective response.
Spill Response:
-
Alert Personnel : Notify others in the immediate area.
-
Containment : For a small spill, cover it with a non-combustible absorbent material like sand or vermiculite.[8]
-
Collection : Once absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled waste container.[11]
-
Decontamination : Clean the spill area thoroughly to remove any residual contamination.[8]
Waste Disposal:
-
Segregation : All waste containing 1,3-Glyceryl Dilinoleate-d5, including contaminated absorbents, gloves, and pipette tips, should be treated as hazardous chemical waste.[6]
-
Containerization : Collect waste in a clearly labeled, sealed container that is compatible with the waste. Do not mix with other waste streams.[12]
-
Institutional Guidelines : All disposal must strictly follow the guidelines set by your institution's Environmental Health and Safety (EHS) department and comply with all local and national regulations.[6]
-
Empty Containers : Triple-rinse the empty product container with a suitable solvent (e.g., ethanol or hexane). Collect the rinsate as hazardous waste. After rinsing and defacing the label, the container can typically be disposed of as regular lab glass or plastic waste.[6]
Workflow for Safe Handling of 1,3-Glyceryl Dilinoleate-d5
The following diagram illustrates the complete, safe workflow for utilizing this compound in a research setting.
Caption: A workflow diagram illustrating the key stages of handling 1,3-Glyceryl Dilinoleate-d5, from preparation to disposal.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Fatty Acid Ethyl Esters - Hazards Identification. SMS Rail Lines.
- Material Safety Data Sheet. Avantor Performance Materials, Inc.
- Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18 - Mercuria. Mercuria.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Material Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet. Chemical Management.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Vitol.com.
- Safety Data Sheet. REG Marketing & Logistics Group, LLC.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH.
- 1,3-Glyceryl dilinoleate (1,3-Dilinolein) | Unsaturated Diacylglycerol. MedChemExpress.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 1,3-Glyceryl Dilinoleate-d5. Santa Cruz Biotechnology.
- Deuterated Compounds. Simson Pharma.
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
- Safety Dos and Don'ts. Chemistry LibreTexts.
- Safety Procedures. Georgia Institute of Technology - School of Chemistry & Biochemistry.
- Safety Data Sheet. Cayman Chemical.
- 1,3-Dilinoleoyl Glycerol (CAS 15818-46-9). Cayman Chemical.
- 1,3-Diolein. PubChem, National Institutes of Health.
- 1,3-Dilinolein. PubChem, National Institutes of Health.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. fishersci.com [fishersci.com]
- 5. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vitol.com [vitol.com]
- 8. employees.delta.edu [employees.delta.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. regi.com [regi.com]
- 11. smsrail.com [smsrail.com]
- 12. chemistry.gatech.edu [chemistry.gatech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
